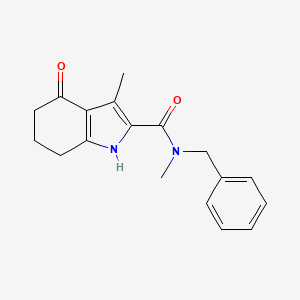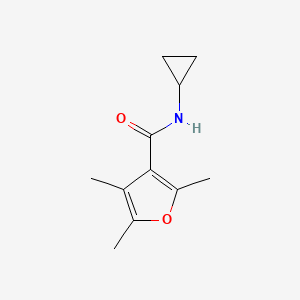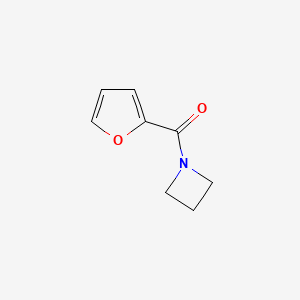![molecular formula C11H12N2O B7476420 N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
N-[4-(cyanomethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a derivative of the naturally occurring amino acid phenylalanine and is synthesized through a multi-step process.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]propanamide is a substrate for LAT1, which is a transporter protein that is responsible for the uptake of large neutral amino acids into cells. This compound binds to the transporter protein and is transported across the cell membrane. Once inside the cell, this compound can be metabolized and used for various biochemical processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can stimulate protein synthesis and increase the activity of the mTOR pathway, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(cyanomethyl)phenyl]propanamide in lab experiments is its ability to cross the cell membrane and enter cells. This makes it a useful tool for studying the transport of amino acids across cell membranes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-[4-(cyanomethyl)phenyl]propanamide. One area of interest is the development of new analogs of this compound that can be used to study the function of LAT1 and other amino acid transporters. Another area of interest is the use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to cross the cell membrane and enter cells makes it a useful tool for studying the transport of amino acids across cell membranes. This compound has a variety of biochemical and physiological effects and has potential applications in the development of new therapeutic agents. Further research is needed to fully understand the potential of this compound and its analogs.
Méthodes De Synthèse
N-[4-(cyanomethyl)phenyl]propanamide is synthesized through a multi-step process that involves the reaction of phenylalanine with acrylonitrile. The resulting product is then subjected to various chemical reactions to produce this compound. The synthesis method for this compound is well-established and has been optimized for high yields and purity.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]propanamide has been widely studied for its potential applications in scientific research. One of the primary uses of this compound is as a research tool to study the transport of amino acids across cell membranes. This compound is a substrate for the large neutral amino acid transporter (LAT1) and can be used to study the kinetics and regulation of amino acid transport.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-11(14)13-10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJQCQGIUXEFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)



![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)